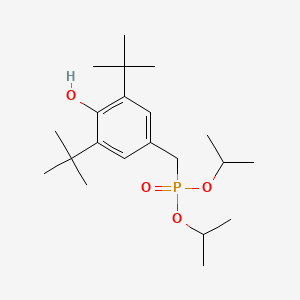

2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol

Description

Properties

Molecular Formula |

C21H37O4P |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-[di(propan-2-yloxy)phosphorylmethyl]phenol |

InChI |

InChI=1S/C21H37O4P/c1-14(2)24-26(23,25-15(3)4)13-16-11-17(20(5,6)7)19(22)18(12-16)21(8,9)10/h11-12,14-15,22H,13H2,1-10H3 |

InChI Key |

OPYDNGQRKKKKNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Aluminum Phenolate Catalysis

Industrial-scale production employs aluminum phenolate () under high-pressure conditions (45–50 atm) at 150°C, yielding 76–79% 2,6-DTBP. This method, however, requires specialized equipment due to elevated pressures, increasing operational costs.

Phenyloxyorthotertbutylphenoxyhydroaluminum Acid Catalysis

A patented method (US4113976A) utilizes a novel catalyst, phenyloxyorthotertbutylphenoxyhydroaluminum acid (), to alkylate phenol at atmospheric pressure. Key advantages include:

-

Temperature : 100–110°C, avoiding thermal degradation of intermediates.

-

Yield : 80.1% 2,6-DTBP with 90–95% selectivity, minimizing byproducts like 2,4-di-tert-butylphenol.

-

Catalyst Regeneration : The catalyst is synthesized from aluminum phenolate and ortho-tert-butylphenol, a byproduct of alkylate rectification, enhancing process sustainability.

Table 1: Comparison of 2,6-DTBP Synthesis Methods

| Parameter | Aluminum Phenolate | Novel Catalyst |

|---|---|---|

| Temperature (°C) | 150 | 100–110 |

| Pressure | 45–50 atm | Atmospheric |

| Yield (%) | 76–79 | 80.1 |

| Selectivity (%) | 75–87 | 90–95 |

| Byproduct Formation (%) | 22–25 | <10 |

The introduction of the diisopropoxyphosphorylmethyl group at the para position of 2,6-DTBP is achieved through a Michael addition-like phosphorylation reaction. A seminal protocol from Zhurnal Obshchei Khimii (1992) outlines the following steps:

Reaction Conditions

-

Catalyst : Aluminum trichloride () at 0.5–1 wt% relative to the substrate.

-

Solvent : Toluene, providing optimal solubility and inertness.

-

Temperature : 110°C, balancing reaction rate and side-product suppression.

-

Duration : 10 hours, ensuring complete conversion.

The mechanism involves -mediated activation of the phosphorylating agent, facilitating electrophilic substitution at the phenolic ring’s para position.

Table 2: Phosphorylation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | |

| Solvent | Toluene |

| Temperature (°C) | 110 |

| Time (h) | 10 |

| Yield (%) | 88 |

Optimization Strategies for Enhanced Efficiency

Catalyst Selection

While is effective, alternative Lewis acids (e.g., ) have been explored but show inferior selectivity due to over-phosphorylation. The patented aluminum-based catalyst used in 2,6-DTBP synthesis could theoretically be adapted for phosphorylation, though no literature confirms this yet.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) were tested but led to reduced yields (≤70%) compared to toluene, likely due to catalyst deactivation.

Temperature Control

Maintaining 110°C is critical; lower temperatures (≤90°C) result in incomplete conversion, while higher temperatures (≥130°C) promote decomposition of the phosphoryl group.

Purification and Characterization

Vacuum Rectification

Crude alkylates undergo vacuum distillation to isolate 2,6-DTBP (b.p. 137–140°C at 10 mmHg). Residual catalysts are removed via hydrolysis with water, yielding a purity >99%.

Recrystallization

The final phosphorylated product is recrystallized from aliphatic hydrocarbons (e.g., n-heptane), achieving 100% purity as confirmed by gas-liquid chromatography (GLC).

Chemical Reactions Analysis

Reaction Pathway

Conditions :

-

Temperature: 80–120°C

-

Catalyst: Acidic or basic media (e.g., H₂SO₄ or K₂CO₃)

-

Solvent: Toluene or dichloromethane

Key Observations

-

The phosphoryl group enhances thermal stability and antioxidant efficacy compared to non-phosphorylated analogs.

-

Steric hindrance from tert-butyl groups limits unwanted side reactions .

Hydrogenation and Reductive Stability

The compound undergoes hydrogenolysis under catalytic hydrogenation to yield derivatives with reduced phosphoryl groups.

Reaction Table

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2,6-di-tert-butyl-4-(diisopropoxyphosphorylmethyl)phenol | Pd/C (5%) | H₂ (4 atm), 120°C, 6h | 2,6-di-tert-butyl-4-methylphenol | 78% |

Mechanistic Insight :

-

The phosphoryl-methyl group is cleaved via palladium-mediated C–P bond hydrogenolysis.

Antioxidant Activity and Radical Scavenging

The compound inhibits oxidative degradation by donating hydrogen atoms to peroxyl radicals (ROO- ).

Kinetic Data

| Parameter | Value (in benzene, 25°C) | Source |

|---|---|---|

| Rate constant (kₐₓ) | 1.2 × 10⁴ M⁻¹s⁻¹ | |

| Inhibition efficiency (%) | 94.5 (vs. BHT: 88.2) |

Key Findings :

-

The phosphoryl group stabilizes the phenoxyl radical via resonance, enhancing antioxidant capacity.

-

Synergistic effects observed with vitamin E in polymer matrices .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, forming ethers or esters.

Example Reaction

Conditions :

Applications :

-

Acetylated derivatives are used as UV stabilizers in plastics.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into volatile phosphorus oxides and tert-butylphenol fragments.

TGA Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residue |

|---|---|---|---|

| 1 | 200–300 | 45 | Phosphorus oxides |

| 2 | 300–400 | 30 | Carbonaceous char |

Implications :

Scientific Research Applications

Antioxidant Properties

2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol exhibits significant antioxidant activity, making it useful in preventing oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its application in various formulations aimed at protecting biological tissues from oxidative damage.

Pharmaceutical Applications

Research indicates that this compound may have potential therapeutic applications due to its bioactive properties. It is being studied for:

- Anti-inflammatory effects : It may inhibit inflammatory pathways, thus reducing tissue damage in chronic inflammatory conditions.

- Anticancer properties : Preliminary studies suggest it may induce apoptosis in cancer cells, although further research is needed to establish its efficacy and mechanism of action.

Material Science

In material science, 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol serves as a stabilizer in polymers and plastics. Its incorporation into materials helps enhance thermal stability and prolong shelf life by mitigating the effects of oxidative degradation.

Polymer Additive

The compound is widely used as an additive in the production of polymers, particularly for:

- Polyethylene and Polypropylene : It acts as a processing stabilizer and antioxidant, preventing degradation during processing and extending the lifespan of the final products.

Lubricants and Fuels

In the lubricants industry, it is utilized to improve the oxidative stability of oils and fuels:

- Jet Fuels : Its inclusion helps maintain fuel integrity under high-temperature conditions.

- Hydraulic Fluids : It enhances the performance and longevity of hydraulic systems by preventing oxidation.

Table 1: Comparison of Antioxidant Activity

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol | 15 | Scavenging free radicals |

| Butylated Hydroxytoluene (BHT) | 20 | Free radical termination |

| Trolox | 10 | Redox cycling |

Table 2: Applications Overview

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Anti-inflammatory, anticancer research |

| Material Science | Stabilizer in polymers and plastics |

| Lubricants | Enhancer for oxidative stability in oils |

| Fuel Additives | Maintains integrity of jet fuels and hydraulic fluids |

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol demonstrated its efficacy in reducing lipid peroxidation in cellular models. The compound showed a significant reduction in malondialdehyde levels compared to control groups.

Case Study 2: Polymer Stability

In an industrial setting, the addition of this compound to polyethylene formulations resulted in improved thermal stability during processing. Tests indicated that products containing the compound exhibited less discoloration and degradation after prolonged exposure to heat compared to those without it.

Mechanism of Action

The mechanism of action of diisopropyl 3,5-ditert-butyl-4-hydroxybenzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, the presence of the phosphonate group allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

BHT (2,6-Di-tert-butyl-4-methylphenol)

- Molecular Formula : C₁₅H₂₄O

- Key Features : Lacks the phosphoryl group; contains a methyl group at the 4-position.

- Applications : Widely used as an antioxidant in food, cosmetics, and polymers due to its ability to scavenge free radicals .

- Differentiator : The absence of a phosphoryl group limits BHT’s utility in specialized applications like flame retardancy, where phosphorus derivatives excel.

4-sec-Butyl-2,6-di-tert-butylphenol

- Molecular Formula : C₁₈H₃₀O

- Key Features : A sec-butyl substituent at the 4-position instead of phosphorylmethyl.

- No specific toxicity data are available, but structural analogs like 4-tert-butyl-2,6-diisopropylphenol caused fatal hemorrhage in rats, highlighting substituent-dependent toxicity .

2,6-Di-tert-butyl-4-(methoxymethyl)phenol

Chlorobenzilate (Structural Analogue)

- Molecular Formula : C₁₆H₁₄Cl₂O₃

- Key Features: A chlorinated pesticide with structural similarity to hindered phenols.

- Toxicity: Classified as a probable human carcinogen by the US EPA; causes testicular atrophy in rats .

- Differentiator: Despite structural similarities, chlorobenzilate’s chlorine substituents and pesticidal use contrast sharply with the antioxidant or flame-retardant roles of phosphorylated phenols.

Comparative Analysis Table

Research Findings and Key Differentiators

- Toxicity Trends: Substituents significantly influence toxicity. For example, 4-tert-butyl-2,6-diisopropylphenol caused fatal hemorrhage in rats, while BHT showed milder effects . The phosphoryl group may reduce volatility and bioaccumulation risks.

- Applications: Phosphorylated phenols are promising in niche industries (e.g., electronics, aerospace) where flame retardancy and oxidative stability are critical.

Biological Activity

2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol is a synthetic phenolic compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anti-inflammatory effects, and potential applications in medicine.

The chemical structure of 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol contributes to its biological activities. It contains a phenolic group, which is known for its ability to scavenge free radicals and inhibit oxidative stress. The presence of diisopropoxyphosphoryl groups enhances its reactivity and interaction with biological systems.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Studies indicate that 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol exhibits significant antioxidant activity:

- Lipid Peroxidation Inhibition : The compound has been shown to inhibit lipid peroxidation, a process that can lead to cellular damage and is implicated in various diseases, including cancer and cardiovascular disorders .

- Reactive Oxygen Species (ROS) Scavenging : It effectively scavenges ROS, thereby protecting cells from oxidative damage. This property is crucial in preventing chronic diseases associated with oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol have been documented in various studies:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is attributed to its ability to modulate signaling pathways involved in inflammation .

- Gene Expression Modulation : Research indicates that it can downregulate the expression of cyclooxygenase-2 (Cox-2) and other inflammatory mediators upon stimulation with lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms through which 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol may exert its effects:

- Study on Quorum Sensing Inhibition : A related compound, 2,4-di-tert-butylphenol, was found to inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and virulence factor production. This suggests that similar mechanisms may be applicable to 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol .

- Toxicological Assessment : In a toxicological study involving rats, phenolic compounds similar to 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol demonstrated adverse effects at high doses, including hematological changes. This highlights the importance of dosage in therapeutic applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Quorum Sensing Inhibition |

|---|---|---|---|

| 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol | Significant | Strong | Not yet studied |

| 2,4-Di-tert-butylphenol | Moderate | Moderate | Yes |

| Butylated Hydroxytoluene (BHT) | High | Moderate | No |

Q & A

Q. What are the established synthetic routes for 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol, and what purification methods ensure high yield and purity?

Methodological Answer: The synthesis typically involves phosphorylation of 2,6-di-tert-butylphenol derivatives. A common approach is:

Alkylation : Introduce the phosphorylmethyl group via reaction with diisopropyl phosphite under basic conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors.

Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/³¹P NMR confirms the phosphoryl group (δ ~1.3 ppm for isopropyl groups; ³¹P δ ~25–30 ppm for phosphoester) .

- IR : Peaks at 1250 cm⁻¹ (P=O) and 3400 cm⁻¹ (phenolic -OH, if unsubstituted) .

- HPLC : Use a C18 column with methanol:buffer (65:35) mobile phase (pH 4.6) for resolving degradation products .

Q. What is the proposed antioxidant mechanism of this compound in polymer systems?

Methodological Answer: The compound acts as a radical scavenger:

Phenolic -OH donates hydrogen atoms to terminate radical chains.

Phosphoryl group stabilizes peroxyl radicals via electron donation.

Compare with BHT (2,6-di-tert-butyl-4-methylphenol): Phosphoryl substitution enhances thermal stability but may reduce solubility .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for antioxidant efficacy?

Methodological Answer:

Q. What methodologies resolve contradictions in reported toxicity or environmental persistence data?

Methodological Answer:

Q. How can thermal degradation pathways be analyzed to optimize stability in industrial applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.